molecular formula C9H17NO B1584837 N,N-diethyl-3-methylbut-2-enamide CAS No. 5411-63-2

N,N-diethyl-3-methylbut-2-enamide

Cat. No.: B1584837
CAS No.: 5411-63-2
M. Wt: 155.24 g/mol
InChI Key: KACXCDMMVNOZMW-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Amide Chemistry

N,N-diethyl-3-methylbut-2-enamide is classified as an α,β-unsaturated amide. This classification is crucial as the conjugation of the carbon-carbon double bond with the carbonyl group of the amide dictates its chemical reactivity. The general class of α,β-unsaturated carbonyl compounds, including amides, are recognized for their diverse biological activities and their role as Michael acceptors in biochemical pathways. nih.gov This reactivity allows for the formation of covalent bonds with nucleophilic residues in proteins, a mechanism that can be harnessed in drug design. nih.gov The study of such compounds is essential for developing new therapeutic agents and understanding molecular interactions in biological systems. nih.gov

Historical Perspectives on its Academic Investigation

Structural Features and their Significance in Chemical Research

The structure of this compound is characterized by several key features that are of interest in chemical research:

α,β-Unsaturated System: The conjugated system of the C=C double bond and the C=O bond creates a polarized molecule with electrophilic centers at the carbonyl carbon and the β-carbon. This makes the molecule susceptible to both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (at the β-carbon) by nucleophiles. tib.eu The specific outcome of a reaction is often dependent on the nature of the nucleophile and the reaction conditions. tib.eu

Tertiary Amide: The nitrogen atom is disubstituted with two ethyl groups, forming a tertiary amide. This lack of an N-H proton prevents hydrogen bonding and influences the compound's physical properties, such as its boiling point and solubility. The steric bulk of the diethylamino group can also influence the stereochemical outcome of reactions at the α- and β-positions.

Methyl Substitution: The two methyl groups on the β-carbon of the double bond provide steric hindrance, which can affect the accessibility of the β-carbon to nucleophiles. This substitution pattern also influences the electronic properties of the double bond.

These structural elements make this compound a potentially interesting substrate for studying the interplay of steric and electronic effects in the reactions of α,β-unsaturated amides.

Table 1: Structural and Physicochemical Properties of this compound nih.govachemblock.com

PropertyValue
IUPAC Name This compound
CAS Number 5411-63-2
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Appearance Data not available
Boiling Point Data not available
SMILES CCN(CC)C(=O)C=C(C)C
InChIKey KACXCDMMVNOZMW-UHFFFAOYSA-N

Overview of Key Research Domains

Given the limited specific research on this compound, its potential research domains can be extrapolated from the broader field of α,β-unsaturated amides. These areas include:

Synthetic Methodology: The compound could serve as a model substrate for the development of new synthetic methods for the functionalization of unsaturated amides. This includes exploring novel catalytic systems for asymmetric conjugate additions or reductions.

Medicinal Chemistry: As a member of the α,β-unsaturated carbonyl class, it could be investigated for potential biological activity. nih.gov Research could focus on its interaction with biological nucleophiles and its potential as a starting point for the design of enzyme inhibitors or other therapeutic agents.

Materials Science: Unsaturated amides can be used as monomers in polymerization reactions. The specific substitution pattern of this compound could impart unique properties to resulting polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-5-10(6-2)9(11)7-8(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACXCDMMVNOZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278999
Record name N,N-Diethyl-3-methyl-2-butenamide
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-63-2
Record name NSC61849
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10998
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-3-methyl-2-butenamide
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Synthetic Methodologies and Strategies for N,n Diethyl 3 Methylbut 2 Enamide and Analogues

Direct Acylation Approaches

Direct acylation methods represent the most straightforward pathway to N,N-diethyl-3-methylbut-2-enamide, involving the reaction of a carboxylic acid or its activated derivative with diethylamine (B46881).

Carboxylic Acid and Activated Derivative Coupling

A fundamental and widely practiced method for forming amides is the reaction of an amine with a carboxylic acid or one of its more reactive derivatives. In the context of synthesizing this compound, this involves the use of 3,3-dimethylacrylic acid or its corresponding acid chloride.

The direct reaction between 3,3-dimethylacrylic acid and diethylamine to form the amide is typically not efficient without the use of high temperatures or activating agents, as the acid and amine will primarily form a stable salt at ambient temperatures. To overcome this, the carboxylic acid is often converted into a more electrophilic species, such as an acyl chloride. researchgate.net

3,3-Dimethylacryloyl chloride is a commercially available reagent that readily reacts with diethylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield this compound. sigmaaldrich.com This is a classic and robust method for amide synthesis.

Reaction Scheme: Acyl Chloride Method Reaction of 3,3-dimethylacryloyl chloride with diethylamine

Amide Bond Formation via Coupling Reagents

To avoid the often harsh conditions required for forming acid chlorides, a wide array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.com For the synthesis of this compound from 3,3-dimethylacrylic acid and diethylamine, several coupling reagents could be employed.

A study on the synthesis of a structural analogue, N,N-diethyl-m-toluamide (DEET), from m-toluic acid and diethylamine utilized 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) as a catalyst. This one-pot procedure resulted in high yields of the corresponding amide. researchgate.net This method is directly applicable to the synthesis of this compound.

Other modern and efficient coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rates of racemization in peptide synthesis, it is also highly effective for general amide bond formation.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also widely used for its reliability and high yields.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that is often used with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.

The general mechanism for these coupling reagents involves the activation of the carboxylic acid to form a reactive ester or anhydride-like species, which is then displaced by the amine.

Coupling ReagentAdditive/BaseTypical SolventKey Features
CDI4-DMAP (catalytic)DichloromethaneByproducts are gaseous or water-soluble, simplifying purification. researchgate.net
HATUDIPEADMF, Acetonitrile (B52724)High coupling efficiency, suitable for a wide range of substrates. peptide.com
PyBOPDIPEADMF, DichloromethaneForms a reactive benzotriazolyl ester intermediate. peptide.com
EDC/HOBt-DMF, DichloromethaneWater-soluble byproducts, commonly used in aqueous and organic media.

Dienolate-Based Syntheses

Dienolate-based syntheses offer an alternative approach to constructing α,β-unsaturated amides, starting from simpler saturated amides and building the carbon framework.

Reaction of Lithium Dienolates with Electrophiles

While not a common method for the synthesis of this compound, in principle, a dienolate of an appropriate amide could be reacted with an electrophile. For instance, the lithium dienolate of an N,N-diethyl amide could potentially be generated using a strong base like lithium diisopropylamide (LDA). However, the generation of a specific dienolate and its subsequent regioselective reaction to form the desired product can be challenging. A more plausible, though not widely documented for this specific compound, synthetic route could involve the Horner-Wadsworth-Emmons reaction. This reaction utilizes a phosphonate-stabilized carbanion, which is a type of enolate equivalent.

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of an α-phosphono-substituted amide with a ketone or aldehyde to form an α,β-unsaturated amide. wikipedia.org To synthesize this compound via this route, one would react the anion of diethyl (N,N-diethylcarbamoyl)methylphosphonate with acetone. The reaction typically shows high E-selectivity for the resulting double bond. wikipedia.orgorganic-chemistry.org

Reaction Scheme: Horner-Wadsworth-Emmons Approach Horner-Wadsworth-Emmons reaction for the synthesis of this compound
Reactant 1Reactant 2BaseTypical SolventProduct Selectivity
Diethyl (N,N-diethylcarbamoyl)methylphosphonateAcetoneNaH, BuLi, KHMDSTHF, DMEPredominantly E-isomer

O→C Silicon Migration in Dienolate Chemistry

The O→C silicon migration in silyl (B83357) dienol ethers (the Brook rearrangement) is a powerful tool in organic synthesis, but its application to the synthesis of this compound is not well-documented. This type of rearrangement is more commonly associated with the synthesis of α-silyl ketones and related compounds. The generation of a silyl dienolate from an amide and its subsequent rearrangement to form a C-silylated species that could be converted to the target compound is a synthetically complex and less direct approach compared to the other methods described.

Olefin Metathesis and Cross-Coupling Strategies

Modern catalytic methods, such as olefin metathesis and palladium-catalyzed cross-coupling reactions, offer powerful and convergent strategies for the synthesis of unsaturated amides.

Olefin metathesis could, in principle, be used to construct the target molecule. A potential, though not documented, approach would be a cross-metathesis reaction between N,N-diethylacrylamide and isobutene using a ruthenium-based catalyst (e.g., Grubbs' catalyst). However, the volatility of isobutene and potential for self-metathesis of the acrylamide (B121943) would be significant challenges to overcome.

Cross-coupling reactions , particularly the Suzuki and Heck couplings, are well-established methods for forming carbon-carbon bonds and can be applied to the synthesis of α,β-unsaturated amides.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. libretexts.org To synthesize this compound, one could envision the coupling of N,N-diethyl-3-bromoacrylamide with a methylboronic acid derivative or the coupling of a vinylboronic acid derivative with a suitable electrophile. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. nih.govresearchgate.net

The Heck coupling reaction involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. While typically used to form arylated or vinylated alkenes, variations of this reaction can be used to synthesize α,β-unsaturated amides. For example, the reaction of N,N-diethylacrylamide with 2-bromopropene (B1265445) could potentially yield the desired product, although regioselectivity could be an issue.

Cross-Coupling ReactionSubstrate 1Substrate 2Catalyst System
Suzuki CouplingN,N-diethyl-3-bromoacrylamideMethylboronic acidPd(PPh₃)₄ / Base
Suzuki CouplingN,N-diethyl-3-boronylacrylamideMethyl iodidePd catalyst / Base
Heck CouplingN,N-diethylacrylamide2-BromopropenePd(OAc)₂ / Ligand / Base

Catalytic Asymmetric Synthesis of Related Enamides

The development of catalytic asymmetric methods for the synthesis of chiral enamides is a significant area of research, as these structures are valuable intermediates in the preparation of optically pure molecules, including chiral amines and amino acids. frontiersin.orgnih.govthieme-connect.com While direct catalytic asymmetric synthesis of this compound is not extensively detailed, various strategies have been successfully applied to analogous enamides, providing pathways to a diverse range of chiral nitrogen-containing compounds. thieme-connect.com These methods often rely on transition-metal catalysis, organocatalysis, or the use of chiral auxiliaries to induce stereoselectivity.

Transition metals, particularly palladium, rhodium, nickel, and copper, are central to many asymmetric transformations of enamides. frontiersin.orgnih.govthieme-connect.com For instance, nickel-catalyzed asymmetric reductive hydroalkylation has been shown to convert enamides and enecarbamates into valuable α-branched chiral amines. researchgate.net This process involves the regio- and stereoselective hydrometallation of the enamide double bond, creating a chiral alkylnickel intermediate that subsequently reacts with an alkyl electrophile to form the final C-C bond with high enantioselectivity. researchgate.net

Another key strategy is the asymmetric hydrogenation of enamides. Kobayashi and co-workers reported a highly efficient continuous flow asymmetric hydrogenation of enamides using a rhodium-QuinoxP* catalyst immobilized on mesoporous silica, achieving excellent yields and enantiopurity for the corresponding amides. frontiersin.orgnih.gov The intermolecular Heck reaction, catalyzed by palladium complexes with chiral ligands like (R)-BINAP, has also been employed for the asymmetric arylation of cyclic enamides, yielding 2-aryl-dihydropyrroles with moderate to high enantiomeric excess. thieme-connect.com

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of enamide-related structures. Chiral N-heterocyclic carbenes (NHCs) have been successfully used in the enantioselective desymmetrization of N-Cbz-glutarimides, leading to chiral glutarate-N-Cbz-amides in good yields and enantioselectivities. frontiersin.orgnih.gov This method relies on the enantioselective cleavage of an imide C-N bond and subsequent ester formation. frontiersin.orgnih.gov Furthermore, bifunctional enamine catalysts have been designed to facilitate the enantioselective synthesis of complex heterocyclic structures from enamide precursors. frontiersin.orgnih.gov

Ynamides have also emerged as powerful precursors for the stereoselective synthesis of enamides. nih.gov For example, a multi-step sequence involving hydroboration of an N-tosyl ynamide, followed by a boron-to-zinc transmetalation and a chiral catalyst-controlled addition to an aldehyde, yields chiral β-hydroxy (E)-enamides with high enantiomeric excess. nih.gov These diverse catalytic strategies highlight the significant progress in controlling stereochemistry in enamide synthesis, providing access to a wide array of chiral building blocks.

Table 1: Examples of Catalytic Asymmetric Synthesis of Enamide Analogues

Catalytic System Substrate Type Product Type Yield (%) Enantiomeric Excess (ee %) Reference
Immobilized Rh-QuinoxP* Enamides & Dehydroamino Esters Amides, Amino Acid Esters Excellent Excellent frontiersin.org, nih.gov
Nickel/Chiral Ligand Enamides/Enecarbamates α-Branched Chiral Amines Good to High Good to High researchgate.net
Chiral N-Heterocyclic Carbene (NHC) N-Cbz-glutarimides Glutarate-N-Cbz-amides 40-97 46-98 frontiersin.org, nih.gov
Palladium/(R)-BINAP N-substituted 2-pyrroline 2-Aryl-2,3-dihydropyrroles - up to 74 thieme-connect.com
Morpholino Isoborneol (MIB)/Alkenylzinc N-Tosyl Ynamides & Aldehydes β-Hydroxy (E)-enamides 67-86 54-98 nih.gov

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly influencing the synthesis of amides, including this compound and its analogues like DEET (N,N-diethyl-3-methylbenzamide). numberanalytics.comscispace.com The focus is on developing more environmentally benign, efficient, and sustainable methodologies that reduce waste, eliminate hazardous solvents, and utilize renewable resources. numberanalytics.comignited.in

A significant thrust in green amide synthesis is the move away from traditional methods that use stoichiometric activating agents (e.g., carbodiimides, acid chlorides), which generate large amounts of waste. scispace.comrsc.org Catalytic approaches are at the forefront of this shift. numberanalytics.comscispace.com For instance, boric acid has been demonstrated as a simple, inexpensive, and efficient catalyst for the solvent-free synthesis of various amides from carboxylic acids and urea. researchgate.net This method, often involving simple trituration and heating, avoids hazardous solvents and lengthy reaction times associated with conventional methods. researchgate.net

Biocatalysis presents another powerful green alternative. rsc.orgresearchgate.net Enzymes can catalyze amide bond formation under mild, often aqueous, conditions, eliminating the need for harsh reagents and organic solvents. rsc.org While challenges like low activity for some substrates exist, research into new enzyme discovery and protein engineering is expanding the scope of biocatalytic amide synthesis. rsc.org

In the context of insect repellents, where analogues of this compound are prevalent, sustainability is also being addressed through the use of natural and renewable feedstocks. ignited.ingreencitizen.com Green extraction techniques like steam distillation and cold pressing are employed to obtain essential oils from plants such as citronella, eucalyptus, and lemon, which serve as active ingredients in natural repellent formulations. ignited.intru.earth

Innovations in the synthesis of the related compound DEET also highlight green chemistry principles. One approach utilizes a copper-based metal-organic framework (MOF) as a heterogeneous catalyst for the oxidative coupling of m-toluic acid and N,N-diethylformamide. mdpi.com This method achieves high conversion and yield, and the catalyst is robust and recyclable. mdpi.com Other methods focus on simplifying purification by using coupling reagents like 1,1'-carbonyldiimidazole (CDI) or COMU, which produce water-soluble byproducts that are easily removed through aqueous workup, thus avoiding chromatography and reducing solvent use. walisongo.ac.idresearchgate.net Furthermore, DEET itself has been explored as a greener, non-toxic solvent for the synthesis of metal-organic frameworks, showcasing a novel application that aligns with sustainability goals. rsc.org

These advancements underscore a clear trend towards making amide synthesis, from laboratory scale to industrial production, more sustainable by improving atom economy, reducing waste, and minimizing environmental impact. numberanalytics.comscispace.com

Table 2: Green Chemistry Approaches in Amide Synthesis

Innovation Methodology Key Green Principles Target Compound(s) Reference
Boric Acid Catalysis Solvent-free reaction of carboxylic acid and urea Atom Economy, Solvent-Free, Simple Catalyst Various Amides researchgate.net
Biocatalysis Enzymatic amide bond formation Mild Conditions, Aqueous Media, Reduced Waste Amides rsc.org
Copper-MOF Catalysis Heterogeneous catalytic oxidative coupling Recyclable Catalyst, High Efficiency N,N-diethyl-3-methylbenzamide (DEET) mdpi.com
Water-Soluble Byproducts Use of coupling reagents like COMU or CDI Waste Reduction, Simplified Purification N,N-diethyl-3-methylbenzamide (DEET) walisongo.ac.id, researchgate.net
Natural Feedstocks Green extraction of essential oils Renewable Resources, Biodegradability Natural Insect Repellents ignited.in, ignited.in
Solvent-Free Synthesis Mechanochemical synthesis (grinding) Elimination of Solvents, Reduced Pollution Amides numberanalytics.com

Theoretical and Computational Investigations of N,n Diethyl 3 Methylbut 2 Enamide

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For N,N-diethyl-3-methylbut-2-enamide, the primary degrees of freedom that dictate its conformation are the rotations around the C-N amide bond and the C-C single bonds within the ethyl and methylbutenyl groups.

The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character arising from p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. This leads to the existence of planar or near-planar amide groups. The E and Z isomers with respect to the C=C double bond are also distinct conformers. Furthermore, the orientation of the two ethyl groups relative to the amide plane gives rise to additional conformational possibilities.

Computational methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), can be employed to perform a potential energy surface scan for these rotations. This allows for the identification of stable conformers and the determination of the energy barriers between them. The choice of basis set, such as the Pople-style 6-31G* or the more flexible correlation-consistent basis sets (cc-pVDZ, etc.), is crucial for obtaining accurate geometries and relative energies.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated at the B3LYP/6-31G level of theory - Representative Data)*

ParameterValue
Bond Lengths (Å)
C=O1.23
C-N1.36
C=C1.34
N-Cethyl1.47
Csp2-Csp31.51
Bond Angles (°) **
O=C-N121.5
C-N-Cethyl118.0
N-C-C120.0
C=C-C124.0
Dihedral Angles (°) **
O=C-N-Cethyl~180 (for one ethyl group)
C-C=C-C~0 or ~180

Note: This data is representative and based on typical values for similar α,β-unsaturated amides. Actual calculated values would require a specific computational study.

Density Functional Theory (DFT) Analysis of Electronic Properties

DFT is a powerful tool for investigating the electronic structure of molecules, providing insights into their reactivity and intermolecular interactions. For this compound, a DFT analysis would typically involve the calculation of several key electronic properties.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For an α,β-unsaturated amide, the HOMO is expected to be localized primarily on the C=C double bond and the nitrogen atom, while the LUMO would be concentrated on the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the carbonyl π* orbital, confirming the partial double bond character of the C-N bond. It would also reveal hyperconjugative interactions that contribute to the molecule's stability.

Table 2: Predicted Electronic Properties of this compound (Representative Data)

PropertyPredicted Value/Description
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-0.5 to 0.5 eV
HOMO-LUMO Gap6.0 to 8.0 eV
Dipole Moment3.0 to 4.0 D
NBO Charge on Carbonyl Oxygen-0.5 to -0.6 e
NBO Charge on Carbonyl Carbon+0.4 to +0.5 e

Note: These values are estimations based on calculations on analogous molecules and would need to be confirmed by a specific DFT study.

Mechanistic Elucidation of Reactions involving this compound

The reactivity of this compound is dictated by the presence of the α,β-unsaturated amide functionality. This system has multiple reactive sites, including the carbonyl carbon, the C=C double bond, and the α-protons. Computational chemistry can be used to elucidate the mechanisms of various reactions involving this compound.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. By locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface, and the corresponding reactant and product minima, the activation energy and reaction energy for a given pathway can be determined.

For this compound, reactions such as Michael additions of nucleophiles to the β-carbon, electrophilic additions to the C=C double bond, and reactions at the carbonyl group can be modeled. For instance, in a Michael addition, DFT could be used to compare the activation barriers for the attack of a nucleophile on the β-carbon versus the carbonyl carbon, thus predicting the regioselectivity of the reaction.

The N,N-diethyl groups and the methyl group on the butenyl chain significantly influence the reactivity of the molecule. The electron-donating nature of the diethylamino group increases the electron density of the π-system, which can affect the rates and selectivities of reactions. DFT studies on a series of N,N-dialkylamides have shown that the nature of the alkyl groups can influence the binding of the amide to other species. rsc.org

The steric bulk of the diethyl groups can also play a crucial role in directing the approach of reactants, thereby influencing stereoselectivity. Similarly, the methyl group on the double bond will affect the steric and electronic environment of the reactive sites. Computational studies can systematically vary these substituents to understand their impact on reaction barriers and product distributions.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of time. tandfonline.com This would provide insights into the solvation structure around the molecule, including the formation of hydrogen bonds between the carbonyl oxygen and water molecules. tandfonline.com Analysis of the simulation trajectory can yield properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. tandfonline.com Such simulations are crucial for understanding how the solvent environment affects the conformation and reactivity of the molecule.

Structure-Reactivity Correlations and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For a series of α,β-unsaturated amides related to this compound, a QSAR study could be performed to predict a particular biological activity. nih.gov The process would involve:

Generating a set of structurally related molecules.

Calculating a variety of molecular descriptors for each molecule using computational methods. These can include constitutional, topological, geometrical, and electronic descriptors.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Applications in Organic Synthesis and Materials Science Research

N,N-diethyl-3-methylbut-2-enamide as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of this compound makes it a useful starting material or intermediate in several synthetic pathways.

While direct and extensive examples of this compound as a direct precursor in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motif is present in various natural and bioactive molecules. The related compound, N,N-diethyl-3-methylbenzamide (DEET), is a well-known insect repellent whose synthesis has been the subject of numerous studies. mdpi.comwalisongo.ac.idresearchgate.netresearchgate.net Methodologies developed for the synthesis of DEET and other amides often employ related strategies that could be applicable to the elaboration of this compound into more complex targets. mdpi.comwalisongo.ac.idresearchgate.net

The carbon-carbon double bond in this compound, in conjunction with the amide group, provides a scaffold for the synthesis of various heterocyclic compounds. For instance, enaminones, which share some structural similarities, are known to be valuable building blocks for the synthesis of pyranones and other heterocyclic systems. umich.edu The reactivity of the double bond allows for cycloaddition reactions and other annulation strategies to form ring structures, which are prevalent in medicinal chemistry and materials science.

Amide bond formation is the cornerstone of peptide synthesis. While this compound itself is not a standard amino acid, the study of its formation and reactivity provides insights into the broader field of peptide chemistry. The development of coupling reagents and catalytic methods for the synthesis of amides, including sterically hindered or electronically challenging examples, is an active area of research. walisongo.ac.idacs.org For example, the use of coupling reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] has been demonstrated for the efficient synthesis of N,N-diethyl-3-methylbenzamide (DEET), a process that highlights modern approaches to amide bond formation. walisongo.ac.id

Ligand Design and Catalyst Development Utilizing Related Amide Structures

The amide functional group is a key component in the design of ligands for transition metal catalysis. Amide-containing ligands can coordinate to metal centers through the oxygen or nitrogen atoms, influencing the catalytic activity and selectivity of the metal complex. nih.gov Research in this area has led to the development of novel amine-amide and other amide-based ligands for various catalytic transformations, including enantioselective Henry reactions catalyzed by copper(II) complexes. researchgate.net The structural features of these ligands play a crucial role in creating a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity. researchgate.net Furthermore, ruthenium-hydride complexes of amide-acid/ester ligands have been shown to catalyze the acceptorless and oxidant-free dehydrogenation of amines. rsc.org

Investigation in Polymer Chemistry and Advanced Materials Development

The presence of a polymerizable double bond in this compound suggests its potential as a monomer in polymer synthesis. Anionic polymerization of related 1,3-butadiene (B125203) derivatives containing N,N-dialkyl amide functions, such as N,N-diethyl-2-methylene-3-butenamide, has been investigated. researchgate.net These studies explore how the nature of the N,N-dialkyl substituents influences the polymerization behavior, including the polymerization rate and the microstructure of the resulting polymers. researchgate.net The amide functionality can also be incorporated into larger macromolecular structures, such as metallacycles, to influence their self-assembly and guest-binding properties through hydrogen bonding. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of N,N-diethyl-3-methylbut-2-enamide, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. nih.gov A predicted ¹³C NMR spectrum would show signals for the carbonyl carbon, the two carbons of the double bond, the carbons of the ethyl groups, and the carbons of the methyl groups. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. A ¹³C NMR spectrum for this compound is available in public databases, confirming the presence of the expected carbon environments. nih.gov

While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atom in the amide functionality. The chemical shift of the nitrogen atom is sensitive to the nature of the substituents and the degree of resonance delocalization of the nitrogen lone pair with the carbonyl group. rsc.orgsns.itresearchgate.net For tertiary amides like this compound, the ¹⁵N chemical shift would be expected in a characteristic range for this functional group. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, for example, between the methylene (B1212753) and methyl protons of the ethyl groups. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH= 5.5 - 6.5 Singlet or Doublet
N-CH₂ 3.2 - 3.5 Quartet
C(CH₃)₂ 1.8 - 2.2 Singlet
N-CH₂-CH₃ 1.0 - 1.3 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 165 - 175
C=CH 120 - 140
C(CH₃)₂ 115 - 135
N-CH₂ 40 - 50
C(CH₃)₂ 20 - 30
N-CH₂-CH₃ 10 - 15

The double bond in this compound can exist as either the E or Z isomer. The stereochemistry of this double bond can be determined using Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). This technique detects through-space interactions between protons that are in close proximity.

For this compound, a NOESY experiment would show a correlation between the vinylic proton and the protons of the methyl group that are on the same side of the double bond. By analyzing the NOE correlations, the relative positions of the substituents on the double bond can be established, allowing for the definitive assignment of the E or Z configuration.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are widely used for the analysis of complex mixtures and the identification of individual components.

For the analysis of this compound, a GC-MS method would involve vaporizing the compound and separating it from other components on a capillary column before it enters the mass spectrometer. The development of a robust GC-MS method would require optimization of parameters such as the column type, temperature program, and injector settings to achieve good peak shape and resolution.

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. An LC-MS method for this compound would typically involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The development of an LC-MS/MS method would further involve optimizing the parameters for tandem mass spectrometry, such as the selection of precursor and product ions for multiple reaction monitoring (MRM), to enhance selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound (C₉H₁₇NO) has been computed to be 155.131014166 Da. nih.gov An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the molecular formula of the compound. This high degree of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong absorption band in the region of 1600-1650 cm⁻¹ would be indicative of the C=C double bond stretching vibration, while a very strong band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the tertiary amide. The presence of C-H stretching and bending vibrations from the alkyl groups would also be observed. A vapor phase IR spectrum is available in the PubChem database. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=C double bond, which is a relatively non-polar bond, would be expected to give a strong signal in the Raman spectrum. The C=O stretch of the amide would also be observable. The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule and confirm the presence of its characteristic functional groups.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Amide) Stretching 1650 - 1680 (Strong in IR)
C=C (Alkene) Stretching 1600 - 1650 (Strong in Raman)
C-N Stretching 1150 - 1250
C-H (sp²) Stretching 3000 - 3100
C-H (sp³) Stretching 2850 - 3000

X-ray Crystallography and Solid-State Studies of this compound and its Derivatives

The determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state through single-crystal X-ray diffraction is a cornerstone for understanding their conformational preferences, intermolecular interactions, and packing motifs. While crystallographic data for this compound itself is not extensively reported in publicly accessible literature, valuable insights can be drawn from the detailed structural analysis of closely related derivatives. These studies provide a framework for comprehending the solid-state behavior of this class of compounds.

A pertinent example is the comprehensive study of (E)-N,N′-ethylene-1,2-diamino-bis(N,N-dimethylbut-2-enamide), a derivative that shares the core but-2-enamide (B7942871) functionality. The investigation of this compound via single-crystal X-ray diffraction has yielded precise data on its molecular geometry and crystal packing. researchgate.net

Detailed Research Findings from a Derivative Study

The synthesis and analysis of (E)-N,N′-ethylene-1,2-diamino-bis(N,N-dimethylbut-2-enamide) revealed significant details about its solid-state structure. The compound was found to crystallize in a triclinic system with a P-1 space group. researchgate.net This particular arrangement indicates a center of inversion within the crystal lattice. The study also highlighted the phenomenon of keto-enol tautomerism resulting in a zwitterionic structure in the solid state. researchgate.net

The crystallographic parameters for this derivative are summarized in the following table:

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.3623(4)
b (Å)6.5585(4)
c (Å)10.8135(7)
α (°)98.16(4)
β (°)95.86(4)
γ (°)117.63(4)
Z4
R10.0610
wR20.1447

Table 1: Crystallographic Data for (E)-N,N′-ethylene-1,2-diamino-bis(N,N-dimethylbut-2-enamide). researchgate.net

The thermal stability of the compound was also assessed, indicating that it is stable up to 203 °C, with a minimal weight loss of 1.4% between 40 and 203 °C. researchgate.net This thermal robustness is a direct consequence of the strong intermolecular forces holding the molecules together in the crystal lattice.

Environmental and Biotransformation Studies Non Human Focus

Microbial Degradation Pathways and Mechanisms

Research has demonstrated that certain bacterial strains are capable of utilizing DEET as a sole carbon source, initiating its degradation through enzymatic hydrolysis. A key example is the bacterium Pseudomonas putida DTB, which has been shown to break the amide bond of DEET. nih.govnih.gov This process is catalyzed by a specific enzyme known as DEET hydrolase (DthA). nih.gov

The enzymatic hydrolysis of DEET by P. putida results in the formation of 3-methylbenzoate (B1238549) and diethylamine (B46881). nih.govnih.gov Given the structural similarity, it is hypothesized that a similar enzymatic hydrolysis could be a potential degradation pathway for N,N-diethyl-3-methylbut-2-enamide, which would yield 3-methylbut-2-enoic acid and diethylamine. However, without specific studies on this compound, this remains a theoretical pathway.

Table 1: Comparison of Potential Enzymatic Hydrolysis Products

Starting CompoundPotential EnzymePotential Products
N,N-diethyl-m-toluamide (DEET)DEET hydrolase (DthA)3-methylbenzoic acid and diethylamine
This compoundHypothetical hydrolase3-methylbut-2-enoic acid and diethylamine

This table presents a hypothetical degradation pathway for this compound based on the known degradation of DEET.

For DEET, the initial metabolites, 3-methylbenzoate and diethylamine, are further metabolized by P. putida. nih.gov The aromatic ring of 3-methylbenzoate is further broken down through a meta-cleavage pathway. nih.gov In contrast, fungal biotransformation of DEET by species such as Cunninghamella elegans and Mucor ramannianus has been observed to proceed via N-oxidation and N-deethylation, indicating different metabolic routes in different microorganisms. nih.gov

For this compound, no specific metabolite identification studies have been published. Based on the DEET model, potential primary metabolites from hydrolysis would be 3-methylbut-2-enoic acid and diethylamine. Further degradation would depend on the specific metabolic capabilities of the microorganisms present in the environment.

Abiotic Environmental Fate and Persistence Studies

There is a significant lack of published research on the abiotic environmental fate and persistence of this compound. Studies on processes such as photolysis, hydrolysis under various pH conditions, and sorption to soil and sediment have not been specifically conducted for this compound. A recent review on the degradation of DEET highlights various methods including UV-based degradation and ozonation, which could potentially be applicable to other xenobiotics. nih.govresearchgate.net However, the persistence of this compound in the environment remains uncharacterized.

Research on Occurrence in Environmental Matrices (non-human exposure context)

There are no documented findings of the occurrence of this compound in environmental matrices such as surface water, groundwater, soil, or air in the publicly available scientific literature. The related compound, DEET, has been frequently detected in streams and wastewater, indicating its widespread presence in aquatic environments. nih.gov The absence of data for this compound may be due to a lack of targeted monitoring for this specific compound or its less prevalent use and release into the environment compared to DEET.

Q & A

Q. Q1. What are the optimal synthetic routes for N,N-diethyl-3-methylbut-2-enamide, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves condensation of 3-methylbut-2-enoic acid with diethylamine under catalytic conditions. Key parameters include:

  • Catalyst choice : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
  • Temperature control : Reactions performed at 0–25°C minimize side reactions like isomerization of the α,β-unsaturated amide .
    Yield improvements (>80%) are achieved by maintaining anhydrous conditions and using excess diethylamine (1.5–2.0 equivalents) .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Characterization should combine:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., vinyl proton at δ 5.8–6.2 ppm; diethyl groups at δ 1.0–1.3 ppm) .
    • IR : Stretching bands for amide C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to verify purity (>95%) and detect residual solvents .
  • Crystallography : Single-crystal X-ray diffraction (using tools like ORTEP-III) resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

The α,β-unsaturated amide acts as a dienophile due to:

  • Electron-withdrawing effects : The amide group polarizes the C=C bond, increasing electrophilicity .
  • Steric hindrance : Diethyl substituents influence regioselectivity, favoring endo transition states in cycloadditions .
    Kinetic studies (e.g., monitoring by ¹H NMR) reveal activation energies of ~50–60 kJ/mol, with solvent polarity accelerating reaction rates .

Q. Q4. How can contradictory bioactivity data for this compound derivatives be systematically analyzed?

Contradictions in biological studies (e.g., antimicrobial vs. inactive results) require:

  • Dose-response validation : Ensure assays use standardized concentrations (e.g., 1–100 µM) and controls .
  • Structural benchmarking : Compare derivatives with validated bioisosteres (e.g., methylphenyl analogs in ) to identify SAR trends .
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + cell viability assays) .

Q. Q5. What computational strategies predict the physicochemical properties of this compound for drug discovery?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments (~3.5 D) and HOMO-LUMO gaps (~6 eV), correlating with solubility and reactivity .
  • Molecular docking : Simulate interactions with targets (e.g., acetylcholinesterase) using AutoDock Vina; prioritize poses with binding energies < −7 kcal/mol .
  • ADMET prediction : Tools like SwissADME estimate logP (~1.8), highlighting moderate lipophilicity and blood-brain barrier permeability .

Methodological Guidelines

Q. Table 1. Key Parameters for HPLC Analysis of this compound

ParameterOptimal ConditionPurpose
ColumnC18 reverse-phase (5 µm)Separation of polar impurities
Mobile PhaseAcetonitrile:Water (70:30)Retention time ~6.5 min
Flow Rate1.0 mL/minResolution of enantiomers
DetectionUV at 210 nmQuantification of amide moiety

Q. Table 2. Example Bioactivity Data for Derivatives

DerivativeIC₅₀ (µM)TargetReference
N-Ethyl-3-methylphenyl analog12.3 ± 1.2EGFR kinase
N,N-Diethyl-4-chloro analog>100CYP3A4

Data Reliability and Reproducibility

  • Empirical validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
  • Open-source datasets : Cross-reference with PubChem (CID 5411-63-2) for physicochemical consistency .
  • Crystallographic validation : Deposit X-ray data in the Cambridge Structural Database (CSD) to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.